Cas no 1795304-49-2 ([4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone)

[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone is a heterocyclic compound featuring a thienylphenyl scaffold linked to a pyrrolidinyltriazole moiety via a methanone bridge. Its structural complexity offers versatility in medicinal chemistry and materials science applications. The presence of the thiophene and triazole groups enhances its potential as a pharmacophore, particularly in kinase inhibition or antimicrobial research. The pyrrolidine ring contributes to conformational rigidity, improving binding affinity in target interactions. This compound is suitable for use as an intermediate in organic synthesis, enabling the development of novel bioactive molecules. Its well-defined structure and functional groups make it valuable for structure-activity relationship (SAR) studies and drug discovery pipelines.
[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone structure
1795304-49-2 structure
商品名:[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone
CAS番号:1795304-49-2
MF:C17H16N4OS
メガワット:324.400141716003
CID:5368912

[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone 化学的及び物理的性質

名前と識別子

    • [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone
    • インチ: 1S/C17H16N4OS/c22-17(20-9-7-15(12-20)21-10-8-18-19-21)14-5-3-13(4-6-14)16-2-1-11-23-16/h1-6,8,10-11,15H,7,9,12H2
    • InChIKey: RJSAIVOOHXDMSH-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(C2SC=CC=2)C=C1)(N1CCC(N2C=CN=N2)C1)=O

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 557.3±60.0 °C(Predicted)
  • 酸性度係数(pKa): 0.89±0.70(Predicted)

[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-5201-100mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
100mg
$372.0 2023-04-25
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F6471-5201-2mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
2mg
$88.5 2023-04-25
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F6471-5201-1mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
1mg
$81.0 2023-04-25
Life Chemicals
F6471-5201-5mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
5mg
$103.5 2023-04-25
Life Chemicals
F6471-5201-75mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
75mg
$312.0 2023-04-25
Life Chemicals
F6471-5201-15mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6471-5201-40mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
40mg
$210.0 2023-04-25
Life Chemicals
F6471-5201-50mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
50mg
$240.0 2023-04-25
Life Chemicals
F6471-5201-20μmol
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
20μl
$118.5 2023-04-25
Life Chemicals
F6471-5201-20mg
1-{1-[4-(thiophen-2-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
1795304-49-2 90%+
20mg
$148.5 2023-04-25

[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone 関連文献

[4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanoneに関する追加情報

Compound Introduction: [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone (CAS No. 1795304-49-2)

The compound [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone, identified by its CAS number 1795304-49-2, represents a significant advancement in the realm of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic moieties, including a thiophene ring and a triazole moiety, combined with a pyrrolidine scaffold, endows this compound with unique chemical properties that make it a promising candidate for further investigation.

In recent years, there has been a growing interest in the development of novel molecular entities that exhibit dual functionality or modulate multiple biological targets. The structural composition of [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone aligns well with this trend. The thiophene ring is known for its ability to interact with various biological receptors, while the triazole group is frequently incorporated into drugs due to its stability and bioavailability. Additionally, the pyrrolidine moiety is often associated with pharmacological activity in central nervous system (CNS) disorders. The combination of these features suggests that this compound may possess therapeutic potential in areas such as neurology and anti-inflammatory treatments.

Recent studies have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. The structural motif of [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone is particularly noteworthy because it incorporates elements that have been extensively studied for their pharmacological properties. For instance, the thiophene ring has been shown to exhibit antioxidant and anti-inflammatory effects, while the triazole group is known for its antimicrobial and antifungal properties. These characteristics make this compound a valuable scaffold for designing molecules with enhanced biological activity.

The methanone bridge in the compound's structure also contributes to its overall pharmacological profile. Methanone derivatives are frequently found in pharmaceuticals due to their ability to enhance solubility and bioavailability. Furthermore, the methanone group can serve as a linker between different pharmacophoric units, allowing for the creation of complex molecular architectures. This flexibility makes [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone a versatile candidate for further chemical modification and optimization.

In the context of drug discovery, the synthesis and characterization of novel compounds like [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone are essential steps toward developing new therapies. The compound's unique structural features provide a rich foundation for exploring its biological activity through various in vitro and in vivo assays. Researchers are particularly interested in evaluating its potential as an anti-inflammatory agent, given the presence of both thiophene and triazole moieties, which are known to interact with inflammatory pathways.

Advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of this compound. Molecular modeling techniques allow researchers to predict how [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone might interact with biological targets such as enzymes and receptors. These predictions can guide experimental efforts by identifying key binding sites and optimizing lead structures for improved efficacy. Additionally, computational studies can help assess potential side effects and toxicity profiles before moving into more costly and time-consuming preclinical trials.

The synthesis of complex molecules like [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone requires careful planning and expertise in organic chemistry. Modern synthetic methodologies have enabled the efficient construction of intricate molecular frameworks, often through multi-step reactions that involve transition metal catalysis and other advanced techniques. The successful synthesis of this compound demonstrates the growing capability of chemists to create highly functionalized molecules that mimic natural products or designed pharmacophores.

In conclusion, [4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone (CAS No. 1795304-49-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at developing new treatments for various diseases. As research continues to uncover new applications for this compound and similar molecular entities, it is likely that additional insights into its pharmacological properties will emerge.

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